4-氟-5-甲基-2-硝基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

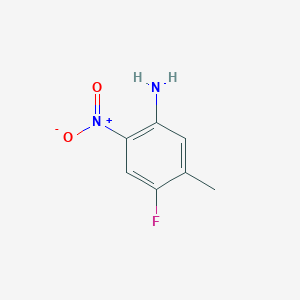

4-Fluoro-2-methyl-5-nitroaniline is a chemical compound with the CAS Number: 446-18-4 . It is a pale-yellow to yellow-brown solid . The molecular weight of this compound is 170.14 .

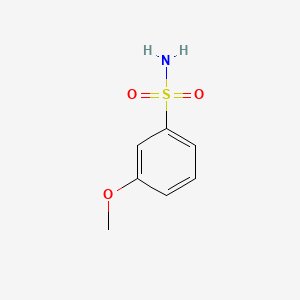

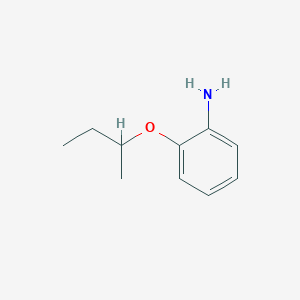

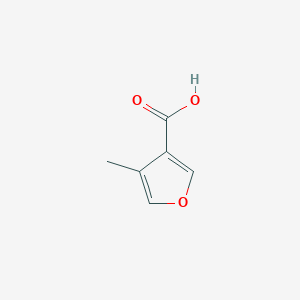

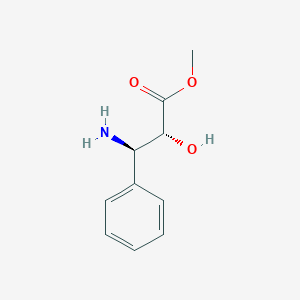

Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-methyl-5-nitroaniline consists of a benzene ring with a fluorine atom attached at the fourth position, a methyl group at the second position, and a nitro group at the fifth position .Chemical Reactions Analysis

In terms of its chemical reactivity, 4-Fluoro-2-methyl-5-nitroaniline exhibits aromatic behavior due to the presence of the benzene ring. It can undergo various types of reactions, including substitution and reduction reactions .Physical And Chemical Properties Analysis

4-Fluoro-2-methyl-5-nitroaniline is sparingly soluble in water but dissolves well in organic solvents . It has a molecular formula of C7H7FN2O2 and a molecular weight of 170.14 g/mol .科学研究应用

Catalysis

The compound might be explored as a ligand in catalysis. Its molecular structure could potentially coordinate with metals to form catalysts that facilitate a variety of chemical transformations.

Each application leverages the unique chemical structure of 4-Fluoro-5-methyl-2-nitroaniline , particularly its nitro group and fluorinated aromatic system, to perform functions that are crucial across different fields of scientific research. While the above applications are based on the general chemical properties of the compound, specific research studies and experimental data would provide further insights into its diverse roles in scientific research .

作用机制

Target of Action

It is known that nitroaniline compounds often interact with various enzymes and receptors in the body .

Mode of Action

4-Fluoro-5-methyl-2-nitroaniline, like other nitroaniline compounds, can undergo various types of reactions, including substitution and reduction reactions . The presence of the nitro group allows it to participate in electrophilic aromatic substitution reactions . The compound’s interaction with its targets could lead to changes in the targets’ function, potentially altering cellular processes .

Biochemical Pathways

Nitroaniline compounds are known to be involved in various biochemical processes, potentially affecting multiple pathways .

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.2 , which could impact its bioavailability.

Result of Action

It is known that nitroaniline compounds can have various effects at the molecular and cellular level, depending on their specific targets and the nature of their interaction .

安全和危害

This compound is associated with several hazard statements including H302, H315, H319, H335 . Prolonged or repeated exposure to 4-Fluoro-2-methyl-5-nitroaniline may have harmful effects on the respiratory system, liver, and kidneys . Therefore, it is crucial to work with 4-Fluoro-2-methyl-5-nitroaniline in well-ventilated areas and wear appropriate personal protective equipment, including gloves, goggles, and a lab coat .

未来方向

4-Fluoro-2-methyl-5-nitroaniline plays a crucial role in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase that is being developed for the treatment of various cancers . This suggests that the compound could have significant implications in the field of cancer therapeutics in the future.

属性

IUPAC Name |

4-fluoro-5-methyl-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZLGCQRNQTZRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30539338 |

Source

|

| Record name | 4-Fluoro-5-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-5-methyl-2-nitroaniline | |

CAS RN |

97389-10-1 |

Source

|

| Record name | 4-Fluoro-5-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Thiophen-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-2-carboxylic acid](/img/structure/B1317493.png)

![2-Phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1317505.png)